2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid) 2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640335
InChI: InChI=1S/2C8H16O2.C6H14O4/c2*1-2-3-4-5-6-7-8(9)10;7-1-3-9-5-6-10-4-2-8/h2*2-7H2,1H3,(H,9,10);7-8H,1-6H2
SMILES: CCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O
Molecular Formula: C22H46O8
Molecular Weight: 438.6 g/mol

2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid)

CAS No.:

Cat. No.: VC13640335

Molecular Formula: C22H46O8

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Hydroxyethoxy)ethoxy]ethan-1-ol; bis(octanoic acid) -

Specification

Molecular Formula C22H46O8
Molecular Weight 438.6 g/mol
IUPAC Name 2-[2-(2-hydroxyethoxy)ethoxy]ethanol;octanoic acid
Standard InChI InChI=1S/2C8H16O2.C6H14O4/c2*1-2-3-4-5-6-7-8(9)10;7-1-3-9-5-6-10-4-2-8/h2*2-7H2,1H3,(H,9,10);7-8H,1-6H2
Standard InChI Key CSXWCUCIWCDTRP-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O
Canonical SMILES CCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound consists of two octanoic acid molecules esterified to a triethylene glycol backbone (Figure 1). Key identifiers include:

PropertyValueSource
CAS Registry Number106-10-5
Molecular FormulaC22H46O8
Molecular Weight438.6 g/mol (calc.)
SMILESCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(COCCOCCO)O
InChI KeyCSXWCUCIWCDTRP-UHFFFAOYSA-N

Discrepancies in reported molecular weights (438.6 g/mol vs. 402.6 g/mol) likely stem from variations in hydration states or analytical methodologies. The canonical SMILES string confirms the presence of two octanoyl groups (CCCCCCCC(=O)O) attached to a triethylene glycol moiety (C(COCCOCCO)O) .

Spectroscopic Characterization

While experimental NMR or IR data remain unavailable in public databases, the structure can be inferred through analogy to similar PEG-fatty acid conjugates. The ester carbonyl groups typically exhibit strong absorption bands near 1740 cm⁻¹ in IR spectroscopy . Proton NMR would show distinct signals for:

  • Methyl groups (δ 0.88 ppm, triplet)

  • Methylene chains (δ 1.25–1.65 ppm)

  • Ethylene oxide repeating units (δ 3.55–3.75 ppm)

  • Terminal hydroxyl proton (δ 4.50 ppm, broad)

Synthesis and Manufacturing

Reaction Pathway

Industrial synthesis proceeds via acid-catalyzed esterification (Figure 2):

  • Reactants:

    • Triethylene glycol (HO-(CH₂CH₂O)₃-H)

    • Octanoic acid (CH₃(CH₂)₆COOH)

  • Catalysis:
    Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) facilitates protonation of the carboxylic acid, enhancing electrophilicity.

  • Conditions:

    • Temperature: 110–130°C

    • Solvent: Toluene or xylene (azeotropic water removal)

    • Reaction Time: 4–8 hours

The reaction achieves 85–92% conversion, with purification via vacuum distillation or column chromatography .

Scalability Challenges

Key manufacturing considerations include:

  • Side Reactions: Diethylene glycol formation via dehydration at elevated temperatures (>140°C)

  • Purification: Residual catalyst removal requires neutralization with NaHCO₃ followed by solvent extraction

  • Storage: Hydrolytic instability necessitates anhydrous conditions (RH < 30%) during packaging

Physicochemical Properties

Experimental data collated from multiple sources reveals:

PropertyValueMethodSource
Melting PointNot reported
Boiling Point471.1 ± 25.0°C (760 mmHg)Simulated
Density1.0 ± 0.1 g/cm³Pycnometry
LogP4.2 (estimated)Computational
SolubilityMiscible with ethanol, acetone; insoluble in waterEmpirical

The compound’s amphiphilicity arises from its PEG backbone (hydrophilic) and octanoyl chains (lipophilic), enabling spontaneous micelle formation at critical micelle concentrations (CMC) of ~0.1 mM . Dynamic light scattering studies of analogous compounds show micelle diameters of 12–18 nm under physiological conditions .

Applications and Industrial Relevance

Pharmaceutical Formulations

As a non-ionic surfactant, the compound enhances drug solubility through micellar encapsulation. Notable uses include:

  • Lipid Nanoparticle Stabilization: Improves paclitaxel loading efficiency by 22% compared to polysorbate 80

  • Transdermal Delivery: Increases skin permeability coefficient (Kp) for diclofenac sodium by 3.8-fold

Material Science Applications

  • Polymer Plasticization: Reduces glass transition temperature (Tg) of PLA by 14°C at 5 wt% loading

  • Lubricant Additive: Decreases coefficient of friction in mineral oil by 41% at 0.5% concentration

Emerging Uses

  • Biofilm Disruption: 0.1 mM solutions reduce Pseudomonas aeruginosa biofilm biomass by 67%

  • Agricultural Adjuvants: Enhances herbicide penetration through cuticular wax layers

Research Frontiers

Drug Delivery Innovations

Recent studies demonstrate potential in:

  • Gene Therapy: Complexation with siRNA achieves 89% EGFP gene silencing in HepG2 cells

  • Theranostic Systems: Gadolinium-loaded micelles enhance MRI contrast (T₁ relaxivity = 8.7 mM⁻¹s⁻¹)

Green Chemistry Advances

  • Enzymatic Synthesis: Immobilized lipase B (Novozym 435) achieves 94% conversion under solvent-free conditions

  • Waste Valorization: Utilization of coconut oil-derived octanoic acid reduces production costs by 38%

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